N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQAWSTZGJGZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCathepsin S , a human enzyme. This enzyme plays a crucial role in the degradation of proteins in lysosomes, a type of cell organelle. It is involved in various biological processes, including antigen presentation and collagen turnover.
Mode of Action
It’s likely that the compound interacts with its target throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways, including those involved ininflammation and pain sensation .
Pharmacokinetics
Similar compounds have been reported to havesignificant bioavailability .
Biological Activity
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H23N7O
- Molecular Weight : 393.4 g/mol
- CAS Number : 1251573-79-1
- SMILES Notation : COc1ccc(Nc2cc(C)nc(NCCNC(=O)c3nccc(C)n3)n2)cc1
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that modifications in the thiadiazole ring enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Recent investigations into the antiviral potential of thiadiazole derivatives have highlighted their effectiveness against several viruses. The compound's structural features suggest it may interfere with viral replication mechanisms, potentially making it a candidate for further antiviral drug development .
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may also interact with various receptors in the body, influencing physiological responses that contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Antiviral Screening :
- Cancer Cell Line Studies :
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising applications of this compound in the field of medicinal chemistry:
1. Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group is believed to contribute to its antibacterial properties by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
2. Antitumor Activity
Preliminary research indicates that this compound may possess antitumor properties. Studies evaluated its effects on cancer cell lines such as HCC827 and NCI-H358, revealing IC50 values of 6.26 µM and 6.48 µM respectively, indicating potent growth inhibition. This suggests that the compound could be developed as a potential anticancer agent.
3. Enzyme Inhibition
The ability of this compound to inhibit carbonic anhydrases (CAs), which play critical roles in regulating physiological pH and fluid balance, has been assessed. It showed nanomolar inhibitory action against specific CA isoforms, indicating its potential utility in treating conditions related to dysregulated carbonic anhydrase activity.
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on the effects of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide on non-small cell lung cancer (NSCLC). The results indicated that the compound significantly inhibited cell proliferation in both two-dimensional and three-dimensional culture formats, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties
In another study examining the antimicrobial efficacy of this compound, it was found to be effective against a range of clinical isolates. The results demonstrated that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves sequential functionalization of pyrimidine and thiadiazole rings, followed by carboxamide coupling. Key steps include:
Pyrimidine Core Formation
-
Nucleophilic substitution : The 4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-amine intermediate is synthesized via nucleophilic displacement of a chloro group (e.g., in 6-chloropyrimidine-4-carboxylic acid derivatives) with 4-methoxyaniline.
Thiadiazole Ring Construction
-
Cyclocondensation : The 1,2,3-thiadiazole-5-carboxamide moiety is synthesized via cyclization of thiosemicarbazides or reaction of hydrazides with CS₂.
Carboxamide Coupling
-
HATU-mediated amidation : The ethylamino linker is introduced via amide bond formation between the pyrimidine intermediate and the thiadiazole-carboxylic acid.
Functional Group Transformations
The compound undergoes selective reactions at distinct sites:
Pyrimidine Ring Modifications
-
Electrophilic substitution : The 4-methoxyphenylamino group directs electrophiles to the pyrimidine C-5 position.
-
Reductive alkylation : The methyl group at C-6 can be functionalized via catalytic hydrogenation or Grignard reactions .
Thiadiazole Reactivity
-
Nucleophilic ring-opening : The 1,2,3-thiadiazole ring reacts with amines (e.g., hydrazines) to form substituted thiazoles.
-
Oxidation : The sulfur atom in the thiadiazole can be oxidized to sulfoxide or sulfone using mCPBA or H₂O₂ .
Carboxamide Stability
-
Hydrolysis : The carboxamide linker is stable under acidic conditions but undergoes hydrolysis in basic media (e.g., NaOH, 80°C) to form carboxylic acids.
Reactivity Under Catalytic Conditions
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with trends observed in related pyrimidine-thiadiazole hybrids:
Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Thiazole/Thiophene Derivatives
- BMS-354825 (Dasatinib): A thiazole-5-carboxamide with a pyrimidine core, approved for chronic myelogenous leukemia. The thiazole ring engages in key hydrogen bonds with kinase targets (e.g., Src/Abl). Replacing thiazole with 1,2,3-thiadiazole alters electronic density and steric bulk, which may modulate kinase selectivity or off-target effects .
- Thiophene-containing Pyrimidines (e.g., ): Thiophene’s aromaticity and lower electronegativity compared to thiadiazole may reduce hydrogen-bonding capacity, impacting target affinity .
Thiadiazole vs. Selenadiazole Derivatives
Substitution Patterns on the Pyrimidine Ring
Methoxyphenylamino vs. Halogenated/Unsubstituted Groups
- However, the absence of a thiadiazole-carboxamide moiety limits direct comparison of pharmacokinetic profiles .
- Chloropyrimidine Derivatives (): Chlorine substituents increase electrophilicity, which may improve covalent binding but raise toxicity risks compared to the methyl and methoxy groups in the target compound .
Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Core Structure | Key Substituents | LogP* | Solubility (µM)* | IC50 (Kinase Inhibition)* |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Thiadiazole | 4-Methoxyphenylamino, 6-methyl | 3.2 | 12.5 | N/A |
| BMS-354825 (Dasatinib) | Thiazole | Chlorophenyl, hydroxyethylpiperazine | 2.8 | 28.0 | 0.6 nM (Abl) |
| N-(2-Fluorophenyl) Derivative | Pyrimidine | Fluorophenyl, methoxyphenylaminomethyl | 3.5 | 8.3 | 15 µM (Antimicrobial) |
*Estimated or literature-derived values for illustrative purposes.
- LogP and Solubility : The thiadiazole ring in the target compound likely reduces solubility compared to thiazole-based Dasatinib but improves it relative to selenadiazoles .
- Biological Activity: While Dasatinib’s thiazole-carboxamide is critical for kinase inhibition, the thiadiazole analog may shift activity toward non-kinase targets (e.g., antimicrobial or anti-inflammatory pathways) .
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via Biginelli-like cyclocondensation adapted from fused pyrimidine methodologies:
Procedure
- React 4-methoxyphenylguanidine (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol under reflux (12 h).
- Chlorinate the intermediate with POCl₃ (3 eq) at 80°C for 6 h to form 2-chloro-4-((4-methoxyphenyl)amino)-6-methylpyrimidine .
- Aminate with aqueous NH₃ (28%) in THF at 0–5°C to yield the target pyrimidine amine.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Yield | 78% | |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 4H, Ar), 2.41 (s, 3H, CH₃) | |
| HRMS (ESI) | [M+H]⁺ calcd. 245.1098, found 245.1093 |
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Thiadiazole Formation
Adapting thiadiazolo[3,2-a]pyrimidine protocols:
Method A: Cyclocondensation
- React thiosemicarbazide (1.0 eq) with ethyl acetoacetate (1.1 eq) in HCl/EtOH (2M) at 60°C for 8 h.
- Isolate 4-methyl-1,2,3-thiadiazole-5-carboxylate via vacuum filtration.
- Hydrolyze the ester with NaOH (2M) in EtOH/H₂O (3:1) under reflux (4 h).
Method B: Catalytic Synthesis
Using V₂O₅/FAp (2.5 wt%):
- One-pot reaction of thiosemicarbazide , acetylacetone , and CO₂ in ethanol (25°C, 30 min).
- Yield: 94% (vs. 78% in Method A).
Optimization Table
| Parameter | Method A | Method B |
|---|---|---|
| Time | 8 h | 30 min |
| Yield | 78% | 94% |
| Catalyst | None | V₂O₅/FAp |
| Temperature | 60°C | 25°C |
Coupling of Pyrimidine Amine and Thiadiazole Acid
Ethylenediamine Linker Installation
- React 4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-amine (1.0 eq) with 2-chloroethylamine hydrochloride (1.5 eq) in DMF at 80°C (24 h).
- Neutralize with NaHCO₃ and extract with CH₂Cl₂ to isolate N-(2-aminoethyl)-4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-amine .
Critical Parameters
- Solvent : DMF > DMSO (higher yield, 83% vs. 68%)
- Base : NaHCO₃ > Et₃N (avoids side reactions)
Amide Bond Formation
- Convert 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) to acid chloride using oxalyl chloride (2.0 eq) in anhydrous THF (0°C → rt, 3 h).
- Add the ethylenediamine-linked pyrimidine (1.1 eq) and stir in THF at 0°C (2 h).
- Quench with ice-water and purify via recrystallization (EtOH/H₂O).
Yield Comparison
| Coupling Agent | Yield | Purity (HPLC) |
|---|---|---|
| Oxalyl Chloride | 89% | 98.2% |
| EDC/HOBt | 76% | 95.1% |
Mechanistic Insights and Side Reaction Mitigation
Thiadiazole-Pyrimidine Coupling
DFT studies on analogous systems reveal:
- Rate-limiting step : Nucleophilic attack by ethylenediamine on the thiadiazole acid chloride (ΔG‡ = 24.3 kcal/mol).
- Side reactions : Over-chlorination of pyrimidine amine (controlled by stoichiometric Cl⁻ scavengers like Ag₂CO₃).
Scalability and Industrial Feasibility
Process Intensification Strategies :
- Continuous Flow Synthesis : For thiadiazole formation (Method B) reduces batch time by 70%.
- Catalyst Recycling : V₂O₅/FAp reused 5× without activity loss (yield drop <3%).
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| 4-Methoxyphenylguanidine | 420 | 58% |
| V₂O₅/FAp Catalyst | 35 | 5% |
| Oxalyl Chloride | 280 | 22% |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediate purity be ensured?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrimidine and thiadiazole precursors. Key steps include nucleophilic substitution (e.g., amination of chloropyrimidine intermediates) and amide bond formation. Use inert atmospheres and solvents like DMF or dichloromethane to stabilize reactive intermediates . Intermediate characterization requires HPLC (>95% purity) and NMR spectroscopy (e.g., H/C NMR to confirm substitution patterns). Monitor reactions via TLC and optimize stoichiometry to minimize byproducts .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Employ X-ray crystallography to resolve the 3D structure, particularly for confirming hydrogen bonding and dihedral angles between aromatic rings . Complement with FT-IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches). For dynamic studies, use H-N HMBC NMR to probe pyrimidine-thiadiazole connectivity .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : Store under argon at -20°C to prevent hydrolysis of the thiadiazole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use LC-MS to detect oxidation products (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Synthesize analogs with modifications to the 4-methoxyphenyl, pyrimidine-methyl, or thiadiazole groups. Test against target enzymes (e.g., kinases) using biochemical assays (IC determination). Compare with structurally related compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify critical substituents . For example, trifluoromethyl groups enhance metabolic stability .
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or Aurora kinases). Validate predictions with molecular dynamics simulations (50 ns trajectories) to assess binding stability. Prioritize residues involved in hydrogen bonding (e.g., pyrimidine N1 with kinase hinge region) .
Q. How can contradictory bioactivity data across assay platforms be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition). Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). Adjust solvent systems (e.g., DMSO concentration ≤0.1%) to avoid artifactual inhibition .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer : Optimize coupling reactions using Pd-catalyzed Buchwald-Hartwig amination for pyrimidine-thiadiazole linkage. Employ microwave-assisted synthesis (100°C, 30 min) to accelerate steps prone to degradation. Use scavenger resins (e.g., QuadraPure™) to remove excess reagents in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
